molecular formula C16H19NO5S B562137 D-Alanine Benzyl Ester Benzenesulfonic Acid Salt CAS No. 22839-12-9

D-Alanine Benzyl Ester Benzenesulfonic Acid Salt

Cat. No.: B562137
CAS No.: 22839-12-9
M. Wt: 337.39
InChI Key: NMAWDKFSKUHNLF-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

D-Alanine Benzyl Ester Benzenesulfonic Acid Salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in studies related to protein structure and function.

Safety and Hazards

The safety and hazards associated with D-Alanine Benzyl Ester Benzenesulfonic Acid Salt are not specified in the web search results .

Preparation Methods

The synthesis of D-Alanine Benzyl Ester Benzenesulfonic Acid Salt typically involves the esterification of D-Alanine with benzyl alcohol, followed by the sulfonation with benzenesulfonic acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity.

Chemical Reactions Analysis

D-Alanine Benzyl Ester Benzenesulfonic Acid Salt undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of D-Alanine Benzyl Ester Benzenesulfonic Acid Salt involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to D-Alanine Benzyl Ester Benzenesulfonic Acid Salt include:

Properties

IUPAC Name

benzenesulfonic acid;benzyl (2R)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAWDKFSKUHNLF-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675538
Record name Benzenesulfonic acid--benzyl D-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22839-12-9
Record name Benzenesulfonic acid--benzyl D-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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